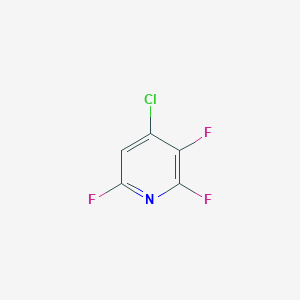
1-Methylnaphthalene-3-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylnaphthalene-3-methanol is an organic compound with the molecular formula C12H12O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methyl group and a methanol group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methylnaphthalene-3-methanol can be synthesized through several methods. One common approach involves the methylation of naphthalene followed by hydroxylation. The methylation can be achieved using methyl iodide in the presence of a strong base such as sodium hydride. The hydroxylation step can be carried out using a suitable oxidizing agent like potassium permanganate or chromium trioxide under controlled conditions to introduce the methanol group.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes. Catalysts such as zeolites or metal oxides can be used to facilitate the methylation and hydroxylation reactions. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methylnaphthalene-3-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoic acids or quinones.
Reduction: Reduction reactions can convert the methanol group to a methyl group, yielding 1-Methylnaphthalene.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Naphthoic acids, quinones.
Reduction: 1-Methylnaphthalene.
Substitution: Halogenated naphthalenes, nitro-naphthalenes.
Scientific Research Applications
1-Methylnaphthalene-3-methanol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methylnaphthalene-3-methanol involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, affecting cellular processes and pathways. The specific molecular targets and pathways depend on the context of its use, such as in biological or industrial applications.
Comparison with Similar Compounds
Similar Compounds
1-Methylnaphthalene: Similar structure but lacks the methanol group.
2-Methylnaphthalene: Isomeric with the methyl group at a different position.
Naphthalene: The parent compound without any substituents.
Uniqueness
1-Methylnaphthalene-3-methanol is unique due to the presence of both a methyl and a methanol group on the naphthalene ring This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs
Properties
Molecular Formula |
C12H12O |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(4-methylnaphthalen-2-yl)methanol |
InChI |
InChI=1S/C12H12O/c1-9-6-10(8-13)7-11-4-2-3-5-12(9)11/h2-7,13H,8H2,1H3 |
InChI Key |
LXCSHKNVEXLZIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=CC=CC=C12)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


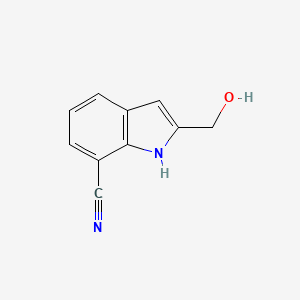


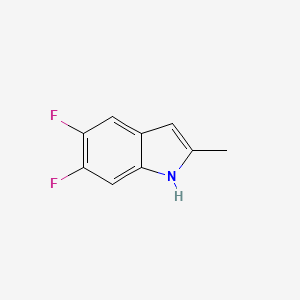
![6-(3-Chloropropyl)-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11915891.png)
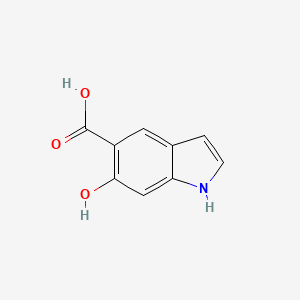
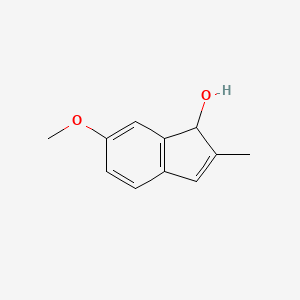

![4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine](/img/structure/B11915919.png)
![1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one hydrochloride](/img/structure/B11915921.png)
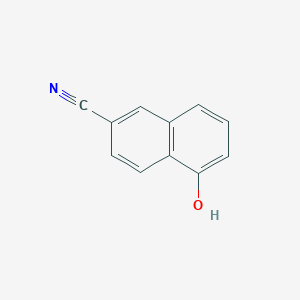
![6-Chloroimidazo[1,2-a]pyridin-3-ol](/img/structure/B11915926.png)
